4-Iodo-1-methylpiperidine
Overview
Description
4-Iodo-1-methylpiperidine is a chemical compound with the molecular formula C6H12IN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of an iodine atom at the fourth position and a methyl group at the first position distinguishes this compound from other piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Iodo-1-methylpiperidine involves the reaction of 4-hydroxy-1-methylpiperidine with iodine in the presence of triphenylphosphine and imidazole in dichloromethane. The reaction is carried out at 0°C for 18 hours. After the reaction, the mixture is quenched with water and extracted with dichloromethane. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a dichloromethane/methanol mixture (10:1) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form 4-methylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include 4-azido-1-methylpiperidine or 4-cyano-1-methylpiperidine.
Oxidation: Products include this compound N-oxide.
Reduction: The major product is 4-methylpiperidine.
Scientific Research Applications
4-Iodo-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Iodo-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methyl group can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
4-Bromo-1-methylpiperidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.
4-Chloro-1-methylpiperidine: Contains a chlorine atom, which also affects its chemical reactivity and biological interactions.
Uniqueness
4-Iodo-1-methylpiperidine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its ability to form halogen bonds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
4-iodo-1-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGMCUXLYBSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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